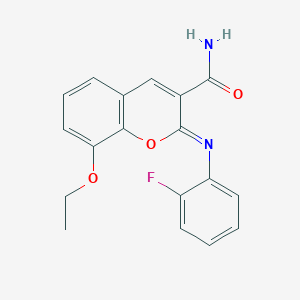
1-(propan-2-yl)-1H-indole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “1-(propan-2-yl)-1H-indole-4-carboxylic acid” would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the Birch reduction is a process for converting benzene (and its aromatic relatives) to 1,4-cyclohexadiene using sodium (or lithium) as a reducing agent .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-isopropyl-1H-indole-4-carboxylic acid:
Antiviral Agents
1-isopropyl-1H-indole-4-carboxylic acid: and its derivatives have shown potential as antiviral agents. Indole derivatives have been synthesized and tested for their ability to inhibit various viruses, including influenza and Coxsackie viruses . These compounds work by interfering with viral replication processes, making them promising candidates for antiviral drug development.
Anticancer Research
Indole derivatives, including 1-isopropyl-1H-indole-4-carboxylic acid , are being explored for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. They have been studied for their effectiveness against various cancer types, including breast, lung, and colon cancers .
Anti-inflammatory Agents
Research has shown that indole derivatives possess significant anti-inflammatory properties1-isopropyl-1H-indole-4-carboxylic acid can inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Applications
Indole derivatives have been widely studied for their antimicrobial properties. 1-isopropyl-1H-indole-4-carboxylic acid has shown activity against a range of bacterial and fungal pathogens. These compounds can disrupt microbial cell membranes and inhibit essential enzymes, making them effective antimicrobial agents .
Neuroprotective Agents
The neuroprotective potential of indole derivatives is another area of active research. 1-isopropyl-1H-indole-4-carboxylic acid has been investigated for its ability to protect neurons from oxidative stress and apoptosis. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Enzyme Inhibition
1-isopropyl-1H-indole-4-carboxylic acid: has been studied for its ability to inhibit various enzymes. For example, it has been used to develop inhibitors of human reticulocyte 15-lipoxygenase-1, an enzyme involved in the metabolism of fatty acids. These inhibitors have potential therapeutic applications in diseases related to lipid metabolism .
Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is crucial in embryonic development and cancer progression. 1-isopropyl-1H-indole-4-carboxylic acid derivatives have been explored as inhibitors of Gli1-mediated transcription in the Hedgehog pathway. This research aims to develop new treatments for cancers that involve aberrant Hedgehog signaling .
Histamine H3 Receptor Antagonists
Histamine H3 receptors play a role in various neurological processes, including sleep-wake regulation and cognitive functions1-isopropyl-1H-indole-4-carboxylic acid has been used in the synthesis of histamine H3 receptor antagonists, which are being investigated for their potential in treating neurological disorders such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .
These applications highlight the versatility and potential of 1-isopropyl-1H-indole-4-carboxylic acid in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Future Journal of Pharmaceutical Sciences RSC Advances MilliporeSigma
Propriétés
IUPAC Name |
1-propan-2-ylindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)13-7-6-9-10(12(14)15)4-3-5-11(9)13/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULZKWRARUNZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(propan-2-yl)-1H-indole-4-carboxylic acid | |
CAS RN |
1030423-99-4 |
Source


|
| Record name | 1-(propan-2-yl)-1H-indole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

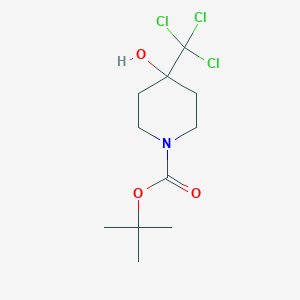

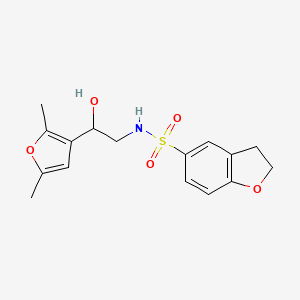
![1-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2726193.png)

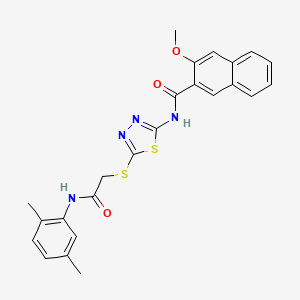
![N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2726200.png)
![(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2726201.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone](/img/structure/B2726203.png)
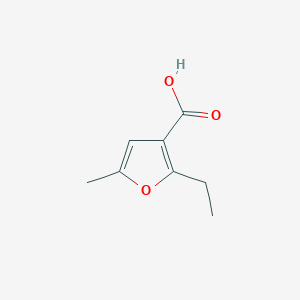
![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)
![2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2726208.png)
